molecular formula C6H7BClNO2 B2823074 2-Chloro-5-methylpyridine-4-boronic acid CAS No. 2377605-91-7

2-Chloro-5-methylpyridine-4-boronic acid

Cat. No. B2823074
CAS RN: 2377605-91-7
M. Wt: 171.39
InChI Key: QBZKLISKPQAJJB-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-4-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .


Chemical Reactions Analysis

2-Chloro-5-methylpyridine-4-boronic acid is often used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-Chloro-5-methylpyridine-4-boronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction, catalyzed by palladium, forms carbon–carbon bonds between aryl or vinyl boron compounds and aryl or vinyl halides. Key features of SM coupling include mild reaction conditions, functional group tolerance, and environmentally benign reagents .

Ligand Design

As a ligand, this boronic acid derivative can stabilize metal centers in catalytic reactions. Chemists modify its structure to optimize chelation properties, leading to improved catalytic performance. Ligand design plays a critical role in asymmetric synthesis and other metal-mediated transformations.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s worth noting that the compound is part of the organoboron class of reagents, which are known for their stability and environmental benignity

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions , making it a valuable tool in organic synthesis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methylpyridine-4-boronic acid. For instance, the compound’s reactivity can be affected by the presence of ethers, which have been observed to catalyze the reaction . Additionally, the compound’s stability and environmental benignity make it suitable for use under a variety of conditions .

Safety and Hazards

2-Chloro-5-methylpyridine-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .

Future Directions

The use of boronic acids in Suzuki-Miyaura coupling reactions continues to be a significant area of research . Future directions may include the development of new boronic acid reagents and the exploration of other reactions that these reagents can participate in .

properties

IUPAC Name

(2-chloro-5-methylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZKLISKPQAJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylpyridine-4-boronic acid

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